molecular formula C26H24ClNO4 B12955439 Fmoc-MeHph(2-Cl)-OH

Fmoc-MeHph(2-Cl)-OH

Cat. No.: B12955439
M. Wt: 449.9 g/mol
InChI Key: PVIQPQQJCOEABA-DEOSSOPVSA-N
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Description

Fmoc-MeHph(2-Cl)-OH, also known as 9-Fluorenylmethoxycarbonyl-2-chloromethylphenylalanine, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the 2-chloromethyl group adds unique reactivity to the compound, making it valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeHph(2-Cl)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The 2-chloromethyl group is introduced through a chloromethylation reaction. The general steps are as follows:

    Protection of the Amino Group: The amino group of phenylalanine is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Chloromethylation: The protected phenylalanine undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the 2-chloromethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of phenylalanine are protected with Fmoc-Cl.

    Chloromethylation: The protected phenylalanine is then subjected to chloromethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-MeHph(2-Cl)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The 2-chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a 2-chloromethyl group.

Scientific Research Applications

Fmoc-MeHph(2-Cl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-MeHph(2-Cl)-OH involves its ability to protect amino groups during chemical synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The 2-chloromethyl group can participate in further chemical modifications, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phenylalanine: Lacks the 2-chloromethyl group, making it less reactive in certain substitution reactions.

    Boc-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) group for protection instead of Fmoc, which is removed under acidic conditions.

    Cbz-Phenylalanine: Uses a benzyloxycarbonyl (Cbz) group for protection, which is removed by hydrogenation.

Uniqueness

Fmoc-MeHph(2-Cl)-OH is unique due to the presence of both the Fmoc protecting group and the 2-chloromethyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

(2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)15-14-17-8-2-7-13-23(17)27)26(31)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22,24H,14-16H2,1H3,(H,29,30)/t24-/m0/s1

InChI Key

PVIQPQQJCOEABA-DEOSSOPVSA-N

Isomeric SMILES

CN([C@@H](CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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